molecular formula C9H8BrNO2 B12890685 2-(Bromomethyl)-5-methoxybenzo[d]oxazole

2-(Bromomethyl)-5-methoxybenzo[d]oxazole

Cat. No.: B12890685
M. Wt: 242.07 g/mol
InChI Key: UIODDGDIKLYQGT-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-methoxybenzo[d]oxazole is a versatile benzo[d]oxazole-based chemical building block designed for research and development applications. The bromomethyl group attached to the oxazole ring makes this compound a valuable intermediate for nucleophilic substitution reactions, enabling the introduction of the 2-substituted oxazole moiety into more complex molecular architectures . Oxazoles are a significant class of heterocyclic compounds with a wide spectrum of reported biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties . As a substituted benzo[d]oxazole, this compound serves as a key synthetic precursor in medicinal chemistry for the construction of novel chemical entities. The 5-methoxy group can influence the electronic properties of the system and may be crucial for specific biological interactions or material characteristics. The compound should be handled with care. Based on the GHS classification of the similar compound 2-(Bromomethyl)benzo[d]oxazole, this class of chemicals may cause skin corrosion and serious eye damage (Hazard Statement H314) and may be harmful if swallowed (H302) . Safety Notice: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

2-(bromomethyl)-5-methoxy-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO2/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,5H2,1H3

InChI Key

UIODDGDIKLYQGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)CBr

Origin of Product

United States

Preparation Methods

Starting Materials and Ring Formation

A common approach begins with 5-methoxy-2-methylphenol or related substituted phenols, which undergo cyclization to form the benzo[d]oxazole ring. For example, 2-nitro-4-methylphenol derivatives can be reduced and cyclized to form benzo[d]oxazole intermediates, as demonstrated in related benzo[d]oxazole syntheses.

Introduction of the Bromomethyl Group

The bromomethyl substituent at the 2-position is typically introduced by halomethylation of the methyl group adjacent to the oxazole nitrogen. This can be achieved by:

  • Bromination of the methyl group using N-bromosuccinimide (NBS) under controlled conditions, often in solvents like chloroform or dichloromethane, sometimes with light or radical initiators to facilitate the reaction.
  • Alternative halogenation methods may involve the use of bromine or other brominating agents under acidic or neutral conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of oxazole derivatives, including halomethylated benzo[d]oxazoles. This method enhances reaction rates and can improve yields by providing uniform heating and reducing reaction times.

Catalytic and Green Chemistry Approaches

Recent advances include the use of catalysts such as palladium complexes for cross-coupling reactions and environmentally friendly solvents or reagents to improve the sustainability of the synthesis. For example, Suzuki cross-coupling reactions have been used to functionalize oxazole derivatives, which could be adapted for the preparation of substituted benzo[d]oxazoles.

Detailed Synthetic Route Example

A representative synthetic route adapted from related benzo[d]oxazole and oxazole chemistry is as follows:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Reduction of 2-nitro-4-methylphenol to 2-amino-4-methylphenol H2, Pd/C, MeOH, room temp, 8 h ~87 Efficient reduction step
2 Cyclization to 5-methylbenzo[d]oxazole Potassium ethyl xanthate, pyridine, reflux 3 h ~75 Ring closure step
3 Chlorination of methyl group to chloromethyl SOCl2, reflux 22 h ~90 Precursor to bromomethyl derivative
4 Bromination of chloromethyl to bromomethyl NBS, CHCl3, light or radical initiator 70-85 Halomethylation step adapted from oxazole bromination
5 Purification Silica gel chromatography - Ensures product purity

This route can be modified by starting with 5-methoxy substituted phenols to directly introduce the methoxy group at the 5-position before ring closure.

Reaction Mechanism Insights

  • The bromomethylation step proceeds via radical substitution where NBS generates bromine radicals that abstract a hydrogen from the methyl group, forming a benzylic radical intermediate that reacts with bromine to form the bromomethyl group.
  • The benzo[d]oxazole ring formation involves nucleophilic attack of the amino group on an adjacent carbonyl or activated intermediate, followed by cyclization and dehydration.

Comparative Analysis of Halomethylated Benzo[d]oxazoles

Compound Halogen Substituent Reactivity Synthetic Considerations Applications
2-(Chloromethyl)-5-methoxybenzo[d]oxazole Chlorine Moderate Easier to handle, less reactive Intermediate in synthesis
2-(Bromomethyl)-5-methoxybenzo[d]oxazole Bromine Higher reactivity Requires controlled conditions to avoid side reactions Useful for nucleophilic substitution
2-(Iodomethyl)-5-methoxybenzo[d]oxazole Iodine Highest reactivity More sensitive, less stable Specialized synthetic applications

The bromomethyl derivative offers a balance between reactivity and stability, making it a preferred intermediate for further functionalization.

Summary of Research Findings

  • The preparation of 2-(Bromomethyl)-5-methoxybenzo[d]oxazole is best achieved by selective bromination of the methyl group on a preformed 5-methoxybenzo[d]oxazole scaffold.
  • Microwave-assisted methods and green chemistry approaches can improve efficiency and sustainability.
  • The bromomethyl group facilitates further nucleophilic substitution reactions, expanding the compound’s utility in medicinal chemistry.
  • Careful control of reaction conditions, such as temperature, solvent, and brominating agent, is critical to maximize yield and minimize byproducts.

Scientific Research Applications

Table 1: Synthesis Methods for Oxazole Derivatives

MethodDescriptionYield
Microwave IrradiationUtilizes microwave energy for efficient synthesisHigh
Conventional HeatingTraditional heating methodsModerate
Palladium-Catalyzed ArylationDirect arylation techniques for substitutionVariable

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives, including 2-(Bromomethyl)-5-methoxybenzo[d]oxazole. Compounds containing oxazole rings have shown to inhibit various cancer cell lines effectively. For instance, a series of oxazole sulfonamides demonstrated submicromolar growth inhibitory effects against leukemia cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

Oxazoles are known for their antimicrobial properties, exhibiting activity against a range of pathogens. The presence of the bromomethyl group in 2-(Bromomethyl)-5-methoxybenzo[d]oxazole may enhance its interaction with microbial targets, making it a candidate for further exploration in antimicrobial drug development .

Antiviral and Antimalarial Effects

Research indicates that oxazole-containing compounds possess antiviral and antimalarial activities. The structural characteristics of 2-(Bromomethyl)-5-methoxybenzo[d]oxazole could contribute to its efficacy against viral infections and malaria parasites, warranting further investigation into its pharmacological profile .

Case Study 1: Anticancer Screening

In a recent study, a library of oxazole derivatives was screened for their ability to inhibit cancer cell growth. Among the tested compounds, those similar to 2-(Bromomethyl)-5-methoxybenzo[d]oxazole exhibited promising results with low GI50 values, indicating potent anticancer activity while maintaining high LC50 values, suggesting a favorable therapeutic index .

Case Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial properties of various oxazoles. The results demonstrated that compounds with bromine substitutions had enhanced antibacterial activity compared to their non-brominated counterparts. This suggests that 2-(Bromomethyl)-5-methoxybenzo[d]oxazole could be developed into an effective antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-methoxybenzo[d]oxazole involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(Bromomethyl)-5-methoxybenzo[d]oxazole BrCH₂ (C2), OMe (C5) C₉H₈BrNO₂ ~242.07 High reactivity in alkylation reactions
5-(Bromomethyl)benzo[d]oxazole BrCH₂ (C5) C₈H₆BrNO 212.05 Used as a precursor in cross-coupling reactions
2-(Bromomethyl)-5-(tert-butyl)oxazole BrCH₂ (C2), t-Bu (C5) C₈H₁₃BrNO 218.09 Enhanced steric hindrance; lower polarity
5-Bromo-2-(bromomethyl)oxazole BrCH₂ (C2), Br (C5) C₄H₃Br₂NO 240.88 Simpler oxazole core; high halogen reactivity
7-Bromo-2-(3-fluoro-4-methoxyphenyl)-5-methoxybenzo[d]oxazole Br (C7), F/OMe-Ph (C2), OMe (C5) C₁₇H₁₂BrFNO₃ 384.19 Extended aromaticity; potential fluorescence

Physical and Spectral Properties

  • Melting Points: 2-(Bromomethyl)-5-methoxybenzo[d]oxazole: Not explicitly reported, but similar brominated oxazoles (e.g., 6-Bromo-2-methylbenzo[d]oxazole) melt at 75–77°C .
  • Spectroscopic Data :

    • ¹H NMR : The methoxy group in the target compound resonates at ~3.8 ppm, while the bromomethyl proton appears as a singlet near ~4.7 ppm .
    • IR : Strong absorption at ~1600 cm⁻¹ (C=N stretching) and ~1250 cm⁻¹ (C-O-C stretching) .

Q & A

Q. What are the established synthetic routes for 2-(bromomethyl)-5-methoxybenzo[d]oxazole, and how is its purity validated?

A common method involves reacting 2-aminophenol with bromoacetic acid in polyphosphoric acid at 130°C for 4 hours, yielding 2-(bromomethyl)benzo[d]oxazole as a pale-yellow oil (90% yield). For the 5-methoxy derivative, subsequent methoxylation or starting with pre-functionalized precursors (e.g., 4-methoxy-2-aminophenol) is employed. Structural validation relies on 1^1H/13^13C NMR (e.g., aromatic protons at δ 7.2–8.0 ppm, bromomethyl at δ 4.3–4.6 ppm) and HRMS (e.g., m/z 211.0 [M]+^+) .

Q. Which spectroscopic techniques are critical for characterizing 2-(bromomethyl)-5-methoxybenzo[d]oxazole and its derivatives?

Key techniques include:

  • NMR spectroscopy : Identifies substituent positions (e.g., methoxy at δ 3.8–3.9 ppm) and bromomethyl reactivity .
  • HRMS : Confirms molecular weight (e.g., experimental m/z 211.0 vs. calculated 211.01) .
  • IR spectroscopy : Detects functional groups (e.g., C-Br stretch at ~550–600 cm1^{-1}) .

Q. What electrophilic reactions are feasible with the bromomethyl group in this compound?

The bromomethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) and transition-metal-catalyzed cross-couplings (e.g., Suzuki with aryl boronic acids). For example, Cu(I)-catalyzed carbene insertion with bis(trimethylsilyl)diazomethane yields bis(trimethylsilyl)methyl derivatives (77–85% yields) .

Advanced Research Questions

Q. How can synthetic yields be optimized for 2-(bromomethyl)-5-methoxybenzo[d]oxazole, and what factors lead to data contradictions?

Yields depend on reaction time, temperature, and acid catalyst strength. Polyphosphoric acid () gives higher yields (90%) compared to milder acids. Discrepancies in elemental analysis (e.g., C 73.00% vs. calculated 73.20% for C18_{18}H17_{17}NO3_3) may arise from incomplete purification or side reactions .

Q. How does benzannulation at the oxazole moiety influence excited-state intramolecular proton transfer (ESIPT) in derivatives?

Benzannulation (e.g., converting oxazole to benzoxazole) minimally shifts ESIPT emission wavelengths but increases energy barriers for proton transfer due to altered charge-transfer character. Theoretical modeling (B3LYP/6-31+G(d)) shows that extended π-conjugation reduces H-bond strength in the S1_1 state, impacting photostability .

Q. What strategies enhance regioselectivity in alkylation reactions of 5-substituted oxazoles?

Directed deprotonation using n-BuLi/TMEDA ensures regioselective alkylation at C5. For example, 2-(methylthio)oxazole reacts with aldehydes at C5 with >80% yield. Reductive removal of the methylthio group then yields monosubstituted oxazoles .

Q. How do structural modifications (e.g., aryl thiazole-triazole appendages) affect biological activity?

Derivatives like 2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)-thiazol-5-yl]acetamide (9c) show enhanced binding to G-quadruplex DNA, validated via UV spectroscopy and molecular docking. Substituent electronegativity (e.g., bromo vs. methoxy) modulates stacking interactions .

Methodological Considerations

  • Contradiction Analysis : When comparing synthesis routes, prioritize reaction scalability and reproducibility. For instance, polyphosphoric acid () may degrade acid-sensitive substituents, necessitating alternative catalysts .
  • Computational Modeling : Use hybrid DFT functionals (B3LYP, PBE0) for accurate ESIPT emission predictions. Avoid meta-hybrid functionals like M06-2X, which overestimate energies .

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